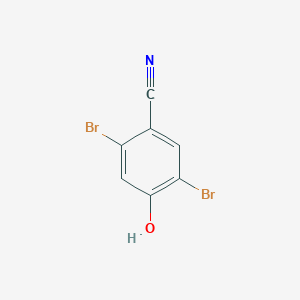

2,5-Dibromo-4-hydroxybenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

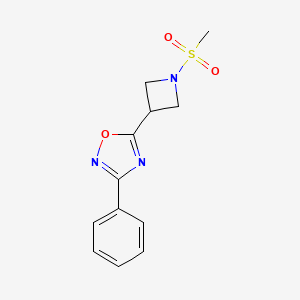

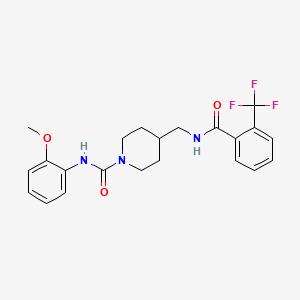

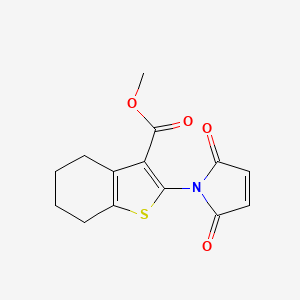

2,5-Dibromo-4-hydroxybenzonitrile is a chemical compound with the CAS Number: 1824055-68-6 . It has a molecular weight of 276.91 and is a pale-yellow to yellow-brown solid . It is stored at room temperature .

Synthesis Analysis

The synthesis of similar compounds, such as Bromoxynil, involves the bromination of 4-hydroxybenzonitrile . A specific method for preparing 3,5-dibromo-4-hydroxy benzaldehyde involves using p-cresol and o-dichlorobenzen as raw materials, processing low-temperature bromination at 32-42°C, high-temperature bromination at 145-168°C, hydrolysis, dehydration, and drying .Molecular Structure Analysis

The linear formula of 2,5-Dibromo-4-hydroxybenzonitrile is C7H3Br2NO . The InChI code is 1S/C7H3Br2NO/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2,11H .Chemical Reactions Analysis

The soil actinobacteria Rhodococcus rhodochrous PA-34, Rhodococcus sp. NDB 1165, and Nocardia globerula NHB-2 have been shown to exhibit nitrilase activities towards benzonitrile . These bacteria can eliminate benzonitrile and its analogues, including 3,5-dibromo-4-hydroxybenzonitrile, from reaction mixtures at 30°C and pH 8.0 .Physical And Chemical Properties Analysis

2,5-Dibromo-4-hydroxybenzonitrile is a pale-yellow to yellow-brown solid . It has a molecular weight of 276.91 and is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Herbicide and Weed Control

Bromoxynil is widely used as a post-emergence herbicide to control broadleaf weeds in various crops. Its mode of action involves inhibiting photosynthesis and ATP formation by blocking electron transport within the plant. The herbicide is absorbed by foliage and has minimal movement within the plant, making it effective for weed control without harming crops .

Environmental Impact

- Eco-Friendly Synthesis : Researchers have developed an eco-friendly process for synthesizing bromoxynil from 4-hydroxybenzonitrile. This method avoids the need for catalysts and purification steps, resulting in a highly pure product .

- Soil Microbial Degradation : Soil actinobacteria play a role in the hydrolysis of bromoxynil and related herbicides, contributing to their environmental fate .

Wirkmechanismus

Target of Action

The primary target of 2,5-Dibromo-4-hydroxybenzonitrile is the photosynthetic process in plants . This compound is a nitrile herbicide that inhibits photosynthesis, thereby preventing the plant from converting light energy into chemical energy .

Mode of Action

2,5-Dibromo-4-hydroxybenzonitrile acts by inhibiting photosynthesis and ATP formation by blocking electron transport . This disruption in the photosynthetic process prevents the plant from producing the energy it needs to grow and survive .

Biochemical Pathways

The biochemical pathway affected by 2,5-Dibromo-4-hydroxybenzonitrile is the photosynthetic electron transport chain . By blocking this pathway, the compound prevents the conversion of light energy into chemical energy, disrupting the plant’s ability to produce ATP, the energy currency of the cell . This leads to the cessation of essential cellular processes and ultimately results in the death of the plant .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,5-Dibromo-4-hydroxybenzonitrile is limited. It is known that this compound is absorbed by the foliage of plants and moves very little within the plant . The compound is moderately toxic to mammals .

Result of Action

The result of the action of 2,5-Dibromo-4-hydroxybenzonitrile is the inhibition of plant growth. By disrupting the photosynthetic process, the compound prevents the plant from producing the energy it needs to grow . This leads to the cessation of essential cellular processes and ultimately results in the death of the plant .

Action Environment

The action of 2,5-Dibromo-4-hydroxybenzonitrile can be influenced by environmental factors. For instance, its phototransformation in aquatic systems can be affected by the presence of sodium chloride . Additionally, the compound’s persistence in the environment can increase in soils with elevated clay or organic matter content, suggesting that its bioavailability to microorganisms in these environments is somewhat limited .

Eigenschaften

IUPAC Name |

2,5-dibromo-4-hydroxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2NO/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLPVZUEQVYPHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)O)Br)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dibromo-4-hydroxybenzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 3,4-dichlorobenzoate](/img/structure/B2705269.png)

![4-chloro-N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2705274.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2705276.png)

![N-(2,5-difluorophenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B2705282.png)

![4-(dimethylsulfamoyl)-N-[4-[2-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2705288.png)